Methyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of 274.07 g/mol. It is classified as a benzoate ester, featuring a bromine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure can be represented by the following SMILES notation: COC(=O)C1=CC([N+](=O)[O-])=CC(Br)=C1C
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There is no current information available regarding the specific mechanism of action of MMB in biological systems.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Methyl 3-bromo-2-methyl-5-nitrobenzoate can be synthesized through several methods:
These synthetic routes allow for the controlled modification of the compound's structure.
Methyl 3-bromo-2-methyl-5-nitrobenzoate has potential applications in:
Several compounds share structural similarities with methyl 3-bromo-2-methyl-5-nitrobenzoate. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | Bromine at position 5 instead of 3 |
Methyl 4-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | Different substitution pattern on benzene |
Methyl 3-chloro-2-methyl-5-nitrobenzoate | C9H8ClNO4 | Chlorine instead of bromine |
Methyl 3-bromo-2-methyl-5-nitrobenzoate is unique due to its specific arrangement of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and nitro groups at particular positions on the aromatic ring may enhance its utility in synthetic applications and potential pharmacological effects.